5-(hydroxymethyl)imidazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

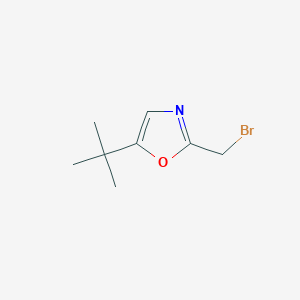

“5-(hydroxymethyl)imidazolidine-2,4-dione” is an organic compound . It is also known as 5-[4-(hydroxymethyl)phenyl]imidazolidine-2,4-dione . It is a powder at room temperature .

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives has been achieved through various methods. One such method involves the Knoevenagel condensation . Another method involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate .Molecular Structure Analysis

The molecular structure of “5-(hydroxymethyl)imidazolidine-2,4-dione” is represented by the formula C4H6N2O3 . The InChI code for this compound is 1S/C5H8N2O4/c8-1-5(2-9)3(10)6-4(11)7-5/h8-9H,1-2H2,(H2,6,7,10,11) .Physical And Chemical Properties Analysis

“5-(hydroxymethyl)imidazolidine-2,4-dione” is a powder at room temperature . It has a molecular weight of 160.13 .Aplicaciones Científicas De Investigación

Pharmaceutical Importance

Imidazolidine-2,4-dione derivatives, including 5-(hydroxymethyl)imidazolidine-2,4-dione, have been found to have considerable pharmaceutical importance . They have been well documented by a steadily increasing number of publications and patents .

Antimicrobial Activity

Imidazolidine-2,4-dione derivatives have been reported to exhibit remarkable biological activities, including antimicrobial activity . This makes them valuable in the development of new drugs for treating various bacterial infections .

Antifungal Activity

In addition to their antimicrobial properties, imidazolidine-2,4-dione derivatives have also been reported to possess antifungal activity . This suggests potential applications in the treatment of fungal infections .

Anti-HIV Properties

Imidazolidine-2,4-dione derivatives have been reported to exhibit anti-HIV activity . This suggests that they could be used in the development of drugs for the treatment of HIV .

Asymmetric Catalysis

Imidazolidine-2,4-dione derivatives are also used as a chiral auxiliary and ligand for asymmetric catalysis . This makes them useful in the field of synthetic chemistry, where they can help to produce chiral molecules .

Anticancer Agents

5-Imidazolinone derivatives, including 5-(hydroxymethyl)imidazolidine-2,4-dione, have been examined for their potential as effective anticancer agents . These compounds could be promising anticancer agents with better therapeutic potential for the suppression of tumors .

Anti-Inflammatory and Analgesic Activity

5-Imidazolinone derivatives have also shown anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions characterized by inflammation and pain .

Anti-Diabetic Activity

In addition to their other properties, 5-imidazolinone derivatives have also exhibited anti-diabetic activities . This suggests potential applications in the treatment of diabetes .

Safety and Hazards

The safety information for “5-(hydroxymethyl)imidazolidine-2,4-dione” indicates that it has the GHS07 signal word “Warning” and the hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

The primary targets of 5-(hydroxymethyl)imidazolidine-2,4-dione are Tankyrases (TNKS) . TNKS are proteins that belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .

Mode of Action

5-(hydroxymethyl)imidazolidine-2,4-dione interacts with its targets, the TNKS, by inhibiting their function . The structural dual-inhibitory mechanism of this compound is yet to be fully explored . It has been found that conserved residues such as gly1185 and ile1224 in tnks-1 and phe1035 and pro1034 in tnks-2 are crucial mediators of the dual binding mechanism of this compound .

Biochemical Pathways

The inhibition of TNKS affects the Wnt β-catenin pathway . This pathway is crucial for cell growth and differentiation, and its dysregulation can lead to various diseases, including cancer . By inhibiting TNKS, 5-(hydroxymethyl)imidazolidine-2,4-dione can potentially disrupt the Wnt β-catenin pathway, thereby affecting cell proliferation and growth .

Result of Action

The molecular and cellular effects of 5-(hydroxymethyl)imidazolidine-2,4-dione’s action are primarily related to its inhibitory effect on TNKS . By inhibiting TNKS, this compound can disrupt the Wnt β-catenin pathway, potentially leading to decreased cell proliferation and growth . This could have therapeutic implications, particularly in the context of cancer treatment .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(hydroxymethyl)imidazolidine-2,4-dione involves the reaction of glycine with formaldehyde to form 5-(hydroxymethyl)imidazolidine-2-one, which is then oxidized to form the final product.", "Starting Materials": [ "Glycine", "Formaldehyde", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Glycine is reacted with formaldehyde in the presence of sodium hydroxide to form 5-(hydroxymethyl)imidazolidine-2-one.", "Step 2: 5-(hydroxymethyl)imidazolidine-2-one is oxidized using hydrogen peroxide to form 5-(hydroxymethyl)imidazolidine-2,4-dione." ] } | |

Número CAS |

67337-74-0 |

Nombre del producto |

5-(hydroxymethyl)imidazolidine-2,4-dione |

Fórmula molecular |

C4H6N2O3 |

Peso molecular |

130.1 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.